molecular formula C15H15N B8155223 4-(m-Tolyl)isoindoline

4-(m-Tolyl)isoindoline

Cat. No.: B8155223
M. Wt: 209.29 g/mol
InChI Key: SZGDBFDTNGRTEX-UHFFFAOYSA-N
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Description

4-(m-Tolyl)isoindoline is an organic compound characterized by the presence of an isoindoline core substituted with a methylphenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Tolyl)isoindoline typically involves the condensation of an aromatic primary amine with a suitable anhydride or aldehyde. One common method is the reaction of m-toluidine with phthalic anhydride under acidic conditions, followed by cyclization to form the isoindoline ring. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolyl)isoindoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Isoindoline-1,3-diones

    Reduction: Amine derivatives

    Substitution: Various substituted isoindolines depending on the reagents used

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of isoindoline compounds, including 4-(m-Tolyl)isoindoline, show significant cytotoxic effects against multiple human cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell growth in lung cancer, melanoma, and breast cancer cells, with growth inhibition values (GI50) often below 10 μM .
  • Anti-inflammatory Properties : Isoindoline derivatives have been shown to modulate pro-inflammatory factors such as nitric oxide synthase and cyclooxygenase-2. They can enhance anti-inflammatory cytokines while suppressing inflammatory pathways, indicating potential for treating inflammatory diseases .
  • Antimicrobial Effects : Compounds in this class have also demonstrated antimicrobial activity against various pathogens. Their mechanisms often involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Case Studies

Several studies highlight the practical applications of this compound:

  • Antitumor Efficacy : A study evaluated the compound's efficacy against a panel of cancer cell lines using the National Cancer Institute’s protocols. Results indicated that certain derivatives exhibited significant antitumor activity, with IC50 values suggesting effective concentrations for therapeutic use .
  • Neuroprotective Potential : Research has investigated the neuroprotective effects of isoindoline derivatives in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, highlighting their potential in treating conditions like Alzheimer's disease .
  • Inflammation Models : In vivo studies demonstrated that isoindoline derivatives could reduce inflammation in animal models, providing evidence for their application in treating chronic inflammatory conditions such as arthritis .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget Disease/ConditionIC50 Value (μM)Reference
AnticancerLung Cancer<10
AnticancerMelanoma<10
Anti-inflammatoryArthritisN/A
AntimicrobialBacterial InfectionsN/A

Mechanism of Action

The mechanism of action of 4-(m-Tolyl)isoindoline involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and resulting in therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline: The parent compound without the methylphenyl substitution.

    N-isoindoline-1,3-dione: A related compound with a dione functionality.

    Indole: A structurally similar compound with a fused benzene and pyrrole ring.

Uniqueness

4-(m-Tolyl)isoindoline is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific targets, making it a valuable molecule in various applications.

Properties

IUPAC Name

4-(3-methylphenyl)-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-11-4-2-5-12(8-11)14-7-3-6-13-9-16-10-15(13)14/h2-8,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGDBFDTNGRTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC3=C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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